molecular formula C13H12N6O3S2 B276368 2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide

2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide

Cat. No. B276368
M. Wt: 364.4 g/mol
InChI Key: BTTUZIKKZLLQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide, commonly known as acesulfame potassium, is a calorie-free artificial sweetener that is widely used in the food and beverage industry. Acesulfame potassium is a white crystalline powder with a sweet taste that is approximately 200 times sweeter than sugar. It is commonly used in a variety of food and beverage products, including soft drinks, chewing gum, baked goods, and dairy products.

Mechanism Of Action

Acesulfame potassium works by stimulating the sweet taste receptors on the tongue. It does not provide any calories or affect blood sugar levels, making it an ideal sugar substitute for individuals with diabetes or those looking to reduce their calorie intake.
Biochemical and Physiological Effects:
Acesulfame potassium is rapidly absorbed in the small intestine and excreted unchanged in the urine. It does not accumulate in the body or affect the metabolism of other nutrients. Acesulfame potassium has no significant effect on insulin secretion or blood glucose levels.

Advantages And Limitations For Lab Experiments

Acesulfame potassium has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and easy to use. Acesulfame potassium is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, acesulfame potassium may not be suitable for all experiments, and researchers should carefully consider its properties before using it in their studies.

Future Directions

There are several areas of future research that could be explored with regards to acesulfame potassium. One potential area of research is the development of new synthetic methods for acesulfame potassium that are more efficient and environmentally friendly. Another area of research is the investigation of the potential health effects of long-term consumption of acesulfame potassium. Finally, researchers could explore the use of acesulfame potassium in new applications, such as in the development of new drugs or materials.
In conclusion, acesulfame potassium is a widely used artificial sweetener that has been extensively studied in scientific research. It is safe for human consumption and does not pose any significant health risks. Acesulfame potassium has several advantages as a laboratory reagent, but researchers should carefully consider its properties before using it in their studies. There are several areas of future research that could be explored with regards to acesulfame potassium, including the development of new synthetic methods, investigation of long-term health effects, and new applications.

Synthesis Methods

Acesulfame potassium is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of acetoacetic acid with potassium hydroxide to form potassium acetoacetate. The potassium acetoacetate is then reacted with 4,5-dimethyl-1,3-dioxol-2-one to form a cyclic compound. The cyclic compound is then reacted with sulfuric acid and potassium hydroxide to form acesulfame potassium.

Scientific Research Applications

Acesulfame potassium has been extensively studied in scientific research for its potential health effects. Studies have shown that acesulfame potassium is safe for human consumption and does not pose any significant health risks. Acesulfame potassium is commonly used as a sugar substitute in low-calorie and sugar-free food and beverage products.

properties

Product Name

2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide

Molecular Formula

C13H12N6O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C13H12N6O3S2/c14-5-8-6-17-13(19-12(8)15)23-7-11(20)18-9-1-3-10(4-2-9)24(16,21)22/h1-4,6H,7H2,(H,18,20)(H2,15,17,19)(H2,16,21,22)

InChI Key

BTTUZIKKZLLQHF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C#N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C#N)S(=O)(=O)N

Origin of Product

United States

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